![molecular formula C10H17N3O3S B2811148 N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide CAS No. 878418-01-0](/img/structure/B2811148.png)
N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide
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Overview
Description
“N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” is a chemical compound with the molecular formula C10H17N3O3S . It has an average mass of 259.32 Da.
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” includes several functional groups, including a sulfonamide group, an azepane ring, and a 5-methyl-1,2-oxazole ring . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
“N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 414.8±47.0 °C at 760 mmHg . The compound has a polar surface area of 81 Å2 and a molar refractivity of 58.8±0.4 cm3 .Scientific Research Applications
Synthesis of Oxazolines
Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . The compound “N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” falls under this category. Oxazoline-based ring structures are noticeable for their biological activities . They display a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
Iron (II) Complex Formation
A new monomeric iron (II) complex of 5-methyl-1,2-oxazol-3-amine (moxa) has been synthesized and structurally characterized . The Fe (II) atom is in a distorted octahedral environment with four ring N atoms of the oxazol and two water ligands . This complex is linked together by hydrogen bonding .
Anthelmintic Development
The compound has shown potential in the development of anthelmintics . Metabolomics analysis demonstrated that the compound significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism . This suggests that it could be a potential molecule for anthelmintic development .
Antiviral Research
The compound has potential applications in antiviral research . The in vitro binding affinities of antiviral derivatives were examined with both SARS-CoV-2 spike RBD and human ACE2 proteins .
Mechanism of Action
Target of Action
The primary target of N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide is the RET (c-RET) protein . This protein plays a crucial role in the survival, migration, and differentiation of neuronal precursor cells during development .
Mode of Action
N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide acts as a highly efficient and selective inhibitor of the RET protein . It specifically inhibits RET signaling in cancer cells with RET mutations, making it more effective at inhibiting the proliferation of these cells compared to other multi-kinase inhibitors .
Biochemical Pathways
The inhibition of RET by N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide affects various biochemical pathways. The most notable is the mitogen-activated protein kinase (MAPK) pathway , which is involved in cell proliferation and differentiation. By inhibiting RET, this compound can disrupt the MAPK pathway, leading to reduced proliferation of cancer cells .
Result of Action
The result of N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide’s action is the inhibition of cell proliferation in cells with RET mutations . This can lead to the reduction in size and number of tumors in patients with cancers driven by these mutations .
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-9-8-10(11-16-9)12-17(14,15)13-6-4-2-3-5-7-13/h8H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZNNUPOCUVGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide |
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